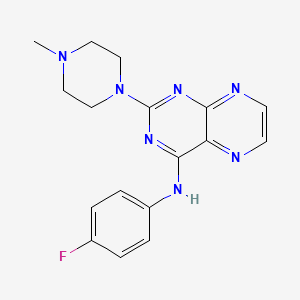

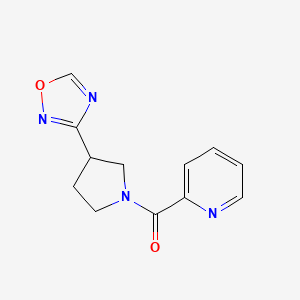

![molecular formula C12H14O2 B2474049 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid CAS No. 2138272-78-1](/img/structure/B2474049.png)

2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid is an organic compound . It is a carboxylic acid consisting of a benzylcyclopropyl group attached to an acetic acid .

Molecular Structure Analysis

The molecular structure of 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid can be analyzed using Valence Bond Theory and Hybridization . The carbon atom in the compound likely has sp3 hybridization, forming sigma bonds with other atoms .Scientific Research Applications

1. Pain Management and Anti-inflammatory Properties

Compounds structurally related to acetic acid derivatives have been researched extensively for their potential in pain management and anti-inflammatory applications. For instance:

- Kaurenoic acid, a diterpene present in various plants, has demonstrated significant antinociceptive effects in models of pain, indicating its potential as an analgesic. Its mechanisms involve the inhibition of cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway (Mizokami et al., 2012).

- Etodolic acid and related compounds, part of the tetrahydropyrano[3, 4-b]indole-1-acetic acids, have been synthesized and evaluated for their anti-inflammatory and ulcerogenic effects. Notably, etodolic acid exhibited potent activity against chronic inflammation models and had a relatively low acute ulcerogenic potential (Martel et al., 1976).

- (Acylaryloxy)acetic acid diuretics, including 2,3-dihydro-5-acyl-2-benzofurancarboxylic acids, have been investigated for their uricosuric and diuretic activity. These compounds, particularly their enantiomers, have shown potential in managing conditions related to diuretic and uricosuric activity (Hoffman et al., 1981).

2. Potential Antitumor Agents

Tricyclic compounds related to the colon tumor-active drug 9-oxo-9H-xanthene-4-acetic acid have been synthesized and evaluated for their ability to cause hemorrhagic necrosis in implanted colon tumors in mice. These studies contribute to understanding the structure-activity relationships for potential antitumor agents (Rewcastle et al., 1991).

3. Anti-inflammatory Activity in LPS-induced Models

Compounds derived from salicylic acid, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been investigated for their anti-inflammatory response and molecular signaling in lipopolysaccharide (LPS)-induced models. These studies are pivotal in understanding the mechanisms of COX-2 inhibition and NF-κβ signaling pathways in inflammatory responses (Tjahjono et al., 2021).

4. Treatment of Inflammatory Bowel Diseases

The synthesis and evaluation of mutual azo prodrugs linked to anti-inflammatory agents, such as 5-aminosalicylic acid, have shown promise in the treatment of ulcerative colitis. These compounds have been evaluated for their efficacy in inflammatory bowel diseases and may represent new leads for treatment (Jilani et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-[(1S,2S)-2-benzylcyclopropyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDHPPIRNPDLLC-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CC(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1CC(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

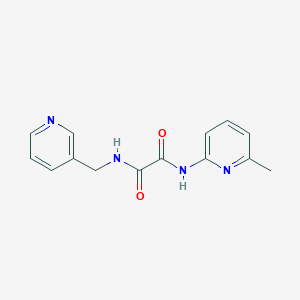

![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)

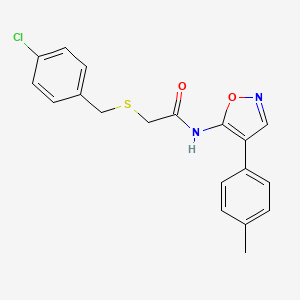

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)

![6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2473985.png)

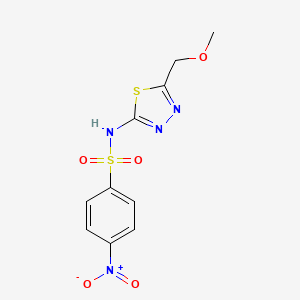

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)

![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)